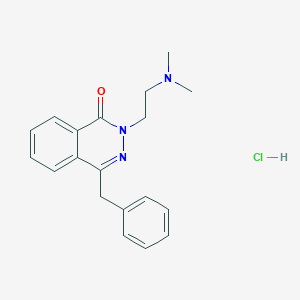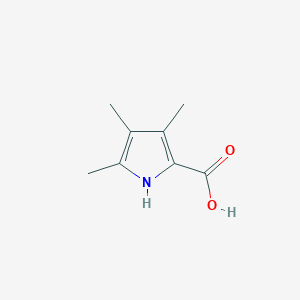
2-Isopropiltiazol
Descripción general
Descripción
2-Isopropylthiazole is an organic compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. The molecular formula of 2-Isopropylthiazole is C6H9NS, and it has a molecular weight of 127.21 g/mol . This compound is known for its distinctive aromatic properties and is used in various chemical and industrial applications.
Aplicaciones Científicas De Investigación
2-Isopropylthiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 2-Isopropylthiazole are not fully understood due to the limited research available. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the presence of other compounds .
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and may undergo degradation over time
Dosage Effects in Animal Models
It is known that the effects of many compounds can vary with dosage, potentially leading to threshold effects or toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that many compounds can interact with transporters or binding proteins, potentially influencing their localization or accumulation .
Subcellular Localization
It is known that many compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Isopropylthiazole can be synthesized through several methods, including the reaction of α-bromo ketones with dithiocarbamates in the presence of water. This reaction typically involves refluxing the reactants for about 20 hours, yielding substituted thiazoles in good yields . Another method involves the condensation of 4-isopropylthiazole-2-carbohydrazide with phenylisothiocyanate in the presence of ethanol .
Industrial Production Methods: Industrial production of 2-Isopropylthiazole often employs green chemistry approaches to minimize environmental impact. These methods include the use of green solvents, catalysts, and microwave irradiation-based synthesis . These environmentally friendly techniques not only reduce waste but also enhance the efficiency of the synthetic process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Isopropylthiazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and nucleophiles like amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, amines.
Major Products Formed: The major products formed from these reactions include various substituted thiazoles, which can exhibit different biological and chemical properties .
Mecanismo De Acción
The mechanism of action of 2-Isopropylthiazole involves its interaction with various molecular targets and pathways. The aromaticity of the thiazole ring allows it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes . These interactions can modulate biochemical pathways and enzymes, leading to various physiological effects.
Comparación Con Compuestos Similares
4-Isopropylthiazole: Similar in structure but differs in the position of the isopropyl group.
Thiazole: The parent compound of the thiazole family.
Isothiazole: An isomer of thiazole with the sulfur and nitrogen atoms in different positions.
Uniqueness: 2-Isopropylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-propan-2-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c1-5(2)6-7-3-4-8-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFIPFGRXRRZSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166129 | |
| Record name | 2-Isopropylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15679-10-4 | |
| Record name | 2-(1-Methylethyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15679-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropylthiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015679104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Isopropylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropylthiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the applications of 2-Isopropylthiazole derivatives in medicinal chemistry?
A1: While the provided research doesn't specifically focus on 2-Isopropylthiazole, it highlights the use of structurally similar compounds incorporating the 2-isopropylthiazole-4-carbonyl moiety. For instance, one patent application describes the development of dual-acting muscarinic antagonist/beta 2 agonist (MABA) compounds for treating asthma and COPD. These compounds, incorporating the 2-isopropylthiazole-4-carbonyl group, demonstrate the potential of this scaffold in developing novel therapeutics.
Q2: Has 2-Isopropylthiazole been identified in any food science contexts?
A2: Yes, one research paper mentions the identification of 4-methyl-2-Isopropylthiazole in the context of off-flavor formation in fortified juice-containing beverages.
Q3: How do palladium N-heterocyclic carbene (Pd-NHC) complexes, incorporating similar structures to 2-Isopropylthiazole, contribute to chemical synthesis?
A3: Research highlights the synthesis and evaluation of novel Pd-NHC complexes as catalysts for direct arylation reactions. These complexes demonstrate excellent catalytic activity in the direct arylation of various heterocyclic compounds, including those structurally similar to 2-Isopropylthiazole. This suggests potential applications of these catalysts in synthesizing derivatives of 2-Isopropylthiazole or incorporating it into more complex molecules.
Q4: Can you elaborate on the significance of direct arylation reactions in organic synthesis and the role of catalysts like Pd-NHC complexes?
A4: Direct arylation reactions are highly valuable in organic synthesis as they allow for the formation of carbon-carbon bonds between aromatic rings, leading to the construction of complex molecules. Pd-NHC complexes, as highlighted in the research , act as efficient catalysts in these reactions, enabling milder reaction conditions and often exhibiting high selectivity. This catalytic activity is crucial for the synthesis of various organic compounds, including pharmaceuticals and materials.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















